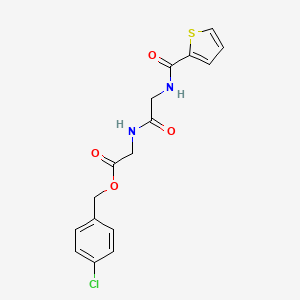
N-(2-benzoylphenyl)-N'-(2-phenylethyl)thiourea
Vue d'ensemble
Description
N-(2-benzoylphenyl)-N'-(2-phenylethyl)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in chemical synthesis, materials science, and pharmaceuticals due to their unique structural and functional properties. Research on thioureas has focused on understanding their synthesis, molecular structure, chemical reactions, and various properties to explore their potential applications further.
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an amine with thiocyanates or isothiocyanates. For example, the synthesis of 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea, a related compound, was achieved through the reaction of 2-amino-4-chlorophenol with benzoyl isothiocyanate, highlighting the versatility of thiourea synthesis methods (Atis et al., 2012).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of a thiourea core, with substituents that can significantly influence the compound's overall geometry and properties. X-ray diffraction analyses provide detailed insights into the molecular structures, demonstrating how the arrangement of substituents around the thiourea core affects the molecule's conformation and intermolecular interactions (Okuniewski et al., 2017).
Chemical Reactions and Properties
Thiourea derivatives undergo various chemical reactions, including transformations involving the thiourea group, which can lead to the formation of new compounds with different functional groups. The reactivity of the thiourea group with different reagents underscores the chemical versatility of these compounds. For instance, the reaction of N-(carbamimidoyl)thiourea with 1-benzoyl-2-phenylacetylene in different conditions yields compounds with diverse structures, illustrating the potential for chemical modifications and functionalization of thiourea derivatives (Glotova et al., 2007).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting points, solubility, and crystal structure, are influenced by the molecular structure and the nature of the substituents. These properties are critical for determining the compounds' suitability for various applications, from materials science to pharmaceuticals. The study of the physical properties often involves a combination of experimental techniques and theoretical calculations to gain comprehensive insights into the behavior of these compounds.
Chemical Properties Analysis
Thiourea derivatives exhibit a range of chemical properties, including acidity/basicity, nucleophilicity, and the ability to form hydrogen bonds. These properties are essential for their reactivity and interactions with other molecules. Detailed analyses of the chemical properties, including spectroscopic and computational studies, provide valuable information on the electronic structure, stability, and potential reactivity patterns of these compounds (Sun et al., 2009).
Applications De Recherche Scientifique
Structural and Vibrational Characterization
N-(2-benzoylphenyl)-N'-(2-phenylethyl)thiourea, a thiourea derivative, has been extensively studied for its structural and vibrational properties. For instance, a study focused on the characterization of a similar thiourea derivative, 1-benzyl-3-furoyl-1-phenylthiourea, using vibrational spectroscopy and X-ray diffraction (XRD). These studies provide detailed insights into the molecular structure, stability, and electronic properties of such compounds, which are crucial for various scientific applications, such as in material science and drug design (Lestard et al., 2015).
Synthesis and Characterization of Metal Complexes
Thiourea derivatives are known for their ability to form complexes with various metals. A study on the synthesis and characterization of copper(II), nickel(II), and cobalt(II) complexes with novel thiourea derivatives highlights this application. These complexes have potential uses in coordination chemistry, catalysis, and material science (Arslan et al., 2003).
Insecticidal Activities
Some thiourea derivatives, including those similar to N-(2-benzoylphenyl)-N'-(2-phenylethyl)thiourea, have been investigated for their insecticidal activities. A study on the design, synthesis, and evaluation of insecticidal activities of new thiourea derivatives provides insights into the potential of these compounds in pest control and agriculture (Sun et al., 2009).
Biological Evaluation and Drug Design
Thiourea derivatives are also significant in drug design due to their biological activities. A study focused on the synthesis, crystal structure, and in-vitro biological evaluation of various thiourea derivatives. These compounds were assessed for their anti-radical scavenging and enzyme inhibitory activities, which are crucial parameters in the development of new pharmaceuticals (Raza et al., 2022).
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. A study on the antimicrobial activity of some new thioureides derived from 2-(4-Chlorophenoxymethyl)benzoic Acid demonstrated the potential of thiourea derivatives in combating various bacterial and fungal strains. This opens avenues for the development of new antibiotics and antifungal agents (Limban et al., 2008).
Chiral Solvating Agents
Thiourea derivatives are also used as chiral solvating agents in NMR spectroscopy for the enantiodiscrimination of amino acids. This application is crucial in stereochemical analysis in organic chemistry and pharmaceutical research (Recchimurzo et al., 2020).
Propriétés
IUPAC Name |
1-(2-benzoylphenyl)-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c25-21(18-11-5-2-6-12-18)19-13-7-8-14-20(19)24-22(26)23-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHBUNSGZVDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4614192.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4614208.png)
![3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4614214.png)
![3-methyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4614217.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4614226.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)
![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)
![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)
![N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4614279.png)

![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)